Quercetagitrin is a natural product found in Clibadium surinamense, Achillea biebersteinii, and other organisms with data available.
Quercetagitrin
CAS No.: 548-75-4
Cat. No.: VC21355779
Molecular Formula: C21H20O13
Molecular Weight: 480.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 548-75-4 |
---|---|
Molecular Formula | C21H20O13 |
Molecular Weight | 480.4 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,6-trihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C21H20O13/c22-5-11-14(26)17(29)19(31)21(34-11)33-10-4-9-12(15(27)13(10)25)16(28)18(30)20(32-9)6-1-2-7(23)8(24)3-6/h1-4,11,14,17,19,21-27,29-31H,5H2/t11-,14-,17+,19-,21-/m1/s1 |
Standard InChI Key | IDTDRZPBDLMCLB-HSOQPIRZSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O |
SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O |
Melting Point | 236-238°C |
Chemical Identity and Structure
Basic Characteristics
Quercetagetin (C₁₅H₁₀O₈) is a flavonoid compound with a molecular weight of 318.23 g/mol. It is specifically classified as a hexahydroxyflavone, containing six hydroxyl groups attached to its flavone structure at positions 3, 5, 6, 7, 3' and 4' . This compound is also known by several synonyms including 6-Hydroxyquercetin, Quercetagenin, and 3,3',4',5,6,7-Hexahydroxyflavone .
Structural Properties
The chemical structure of Quercetagetin features the characteristic C6-C3-C6 carbon skeleton of flavonoids, with two benzene rings linked by a heterocyclic pyran ring. Its distinguishing feature compared to other flavonoids is the presence of six hydroxyl groups, which contribute significantly to its biological activities, particularly its antioxidant properties .
Identification Parameters
Quercetagetin has several identification parameters that facilitate its recognition in scientific contexts:
Parameter | Identifier |
---|---|
PubChem CID | 5281680 |
CAS Number | 90-18-6 |
European Community Number | 201-973-6 |
ChEBI ID | CHEBI:8695 |
ChEMBL ID | CHEMBL413552 |
KEGG ID | C10122 |
Natural Sources and Occurrence
Plant Distribution
Quercetagetin occurs naturally in several plant species and has been identified as a bioactive component in traditional medicinal herbs. It has been reported in Citrus reticulata (mandarin orange) and Cupressus sempervirens (Mediterranean cypress) . Additionally, it is a significant bioactive component of Flos eriocauli, a plant used in traditional Chinese medicine for its anti-inflammatory and pain-alleviating properties .
Traditional Medicinal Applications
In traditional Chinese medicine, plants containing Quercetagetin have been utilized for their "fire-purging" (anti-inflammatory) and "wind-expelling" (pain-alleviating) properties . These traditional applications align with modern scientific findings regarding the compound's biological activities.
Biological Activities and Mechanisms
Antioxidant Properties
Quercetagetin demonstrates significant antioxidant activity, which is attributed to its hexahydroxylated flavone structure. The presence of multiple hydroxyl groups enables it to neutralize reactive oxygen species (ROS) effectively, making it a potent natural antioxidant . Research indicates that Quercetagetin may regulate ROS metabolism through the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .
Anti-inflammatory Effects
Recent studies have established Quercetagetin's robust anti-inflammatory properties. Network pharmacological analyses have identified several inflammation-related targets of Quercetagetin, including AKT1, PTGS2, NFKB1, and TNF, which function as interacting hubs in inflammation-related protein networks .
Antiviral Activity
Quercetagetin has demonstrated antiviral properties, adding to its repertoire of biological activities. While the specific mechanisms remain under investigation, this activity may be related to its ability to interfere with viral replication or viral-host interactions .
Pathway | Effect of Quercetagetin | Role in RA |
---|---|---|
Nrf2/Keap1 signaling | Stimulation | Regulates ROS metabolism and oxidative stress |
Pten/AKT/Nfatc1 axis | Moderation | Controls osteoclast differentiation and activity |
RANKL and LPS-induced signaling | Repression | Inhibits formation of F-actin rings and acidic compartments in osteoclasts |
In Vivo Validation
The therapeutic potential of Quercetagetin in RA treatment has been validated in an animal model. Administration of Quercetagetin at 40 mg/kg daily significantly relieved joint destruction in collagen antibody-induced arthritis (CAIA) mice . This treatment significantly protected small joints and prevented bone destruction, as confirmed by both 2D sectional figures and 3D reconstruction images of feet and ankle joints .
Gene and Protein Expression Effects
Regulation of Osteoclast-Specific Genes
Quercetagetin has been shown to repress the expression of several osteoclast-specific genes involved in osteoclastic differentiation, including Traf6, Tnfrsf11a, and Nfatc1 . This gene expression modulation contributes to its inhibitory effects on osteoclast differentiation and function.
Impact on Protein Markers
In addition to its effects on gene expression, Quercetagetin influences the levels of proteins critical for osteoclast development and function. The changes in protein expression mirror the alterations observed at the gene level, further validating Quercetagetin's mechanism of action in inhibiting inflammatory osteoclastogenesis .
Future Research Directions
Combination Therapy Prospects
Given its multi-target effects, investigating Quercetagetin in combination with conventional RA treatments could lead to enhanced therapeutic outcomes. Such combinations might allow for dose reductions of conventional drugs, potentially minimizing adverse effects while maintaining or improving efficacy.
Structural Optimization
The detailed understanding of Quercetagetin's structure-activity relationship opens avenues for developing optimized derivatives with enhanced bioavailability, stability, or target specificity, which could further improve its therapeutic potential.
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